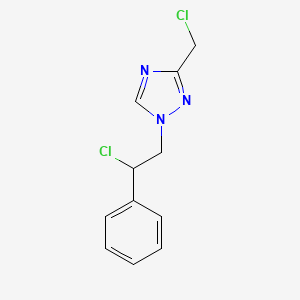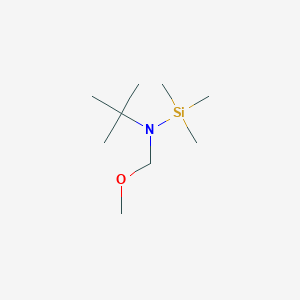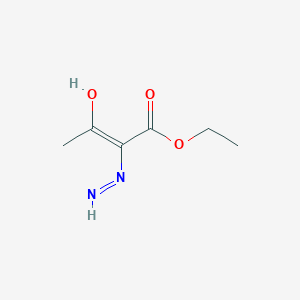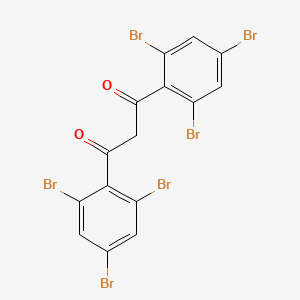
3-(Chloromethyl)-1-(2-chloro-2-phenylethyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-1-(2-chloro-2-phenylethyl)-1H-1,2,4-triazole is a synthetic organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of chloromethyl and 2-chloro-2-phenylethyl groups attached to the triazole ring, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-(2-chloro-2-phenylethyl)-1H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One possible route could involve the reaction of 1-(2-chloro-2-phenylethyl)-1H-1,2,4-triazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-1-(2-chloro-2-phenylethyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Applications De Recherche Scientifique
3-(Chloromethyl)-1-(2-chloro-2-phenylethyl)-1H-1,2,4-triazole may have various applications in scientific research, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-1-(2-chloro-2-phenylethyl)-1H-1,2,4-triazole would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chloro-2-phenylethyl)-1H-1,2,4-triazole: Lacks the chloromethyl group.
3-(Chloromethyl)-1H-1,2,4-triazole: Lacks the 2-chloro-2-phenylethyl group.
1-(2-Phenylethyl)-1H-1,2,4-triazole: Lacks both chlorine atoms.
Uniqueness
The presence of both chloromethyl and 2-chloro-2-phenylethyl groups in 3-(Chloromethyl)-1-(2-chloro-2-phenylethyl)-1H-1,2,4-triazole may impart unique chemical reactivity and biological activity compared to similar compounds. This could make it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
106657-12-9 |
|---|---|
Formule moléculaire |
C11H11Cl2N3 |
Poids moléculaire |
256.13 g/mol |
Nom IUPAC |
3-(chloromethyl)-1-(2-chloro-2-phenylethyl)-1,2,4-triazole |
InChI |
InChI=1S/C11H11Cl2N3/c12-6-11-14-8-16(15-11)7-10(13)9-4-2-1-3-5-9/h1-5,8,10H,6-7H2 |
Clé InChI |
FFMQVJHDMOQTGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CN2C=NC(=N2)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1,3-Thiazol-4-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14317353.png)

![N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine](/img/structure/B14317362.png)
![4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)](/img/structure/B14317364.png)

![[3-(Benzyloxy)-1,5-dimethoxy-9-oxo-9H-xanthen-4-yl]acetaldehyde](/img/structure/B14317374.png)




![N',N'-Dimethyl-N-[2-(2-oxo-2-phenylethoxy)phenyl]formohydrazide](/img/structure/B14317409.png)
![4,7-Dimethyl-1-oxaspiro[4.4]nona-3,6-dien-2-one](/img/structure/B14317415.png)

